
2,3-Dichloro-6-(trifluoromethoxy)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-6-(trifluoromethoxy)quinoxaline is a chemical compound with the molecular formula C9H3Cl2F3N2O . It has an average mass of 283.034 Da and a mono-isotopic mass of 281.957458 Da .
Synthesis Analysis
The synthesis of 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline involves various procedures including condensation reactions and cyclization processes. A general late-stage C-H trifluoromethoxylation of arenes and heteroarenes as limiting reagent with trifluoromethoxide anion has been shown . The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility .Molecular Structure Analysis
The InChI code for 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline is 1S/C9H3Cl2F3N2O/c10-7-8(11)16-6-3-4(17-9(12,13)14)1-2-5(6)15-7/h1-3H .Physical And Chemical Properties Analysis
2,3-Dichloro-6-(trifluoromethoxy)quinoxaline is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Regioselective Synthesis
The regioselective substitution of 2,3-dichloro-6-amino-quinoxaline, a related compound, demonstrates the versatility in obtaining 2,3-disubstituted-6-aminoquinoxalines. This approach offers complementary regiochemistry to existing methods, expanding the toolbox for chemical synthesis in this domain (Ford et al., 2000).
Antimicrobial Activity
New symmetrically and asymmetrically 2,3-disubstituted quinoxalines have been synthesized through functionalization of 2,3-dichloroquinoxaline, displaying significant antibacterial and antifungal activities. This highlights their potential as scaffolds for developing new antimicrobial agents (El-Atawy et al., 2019).
Optical and Morphological Studies
Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized and characterized, exhibiting unique optical properties such as aggregation-induced emission (AIE) and solvatochromism. These findings are crucial for applications in materials science, particularly in the development of fluorescent materials and sensors (Rajalakshmi & Palanisami, 2020).
Solid-phase Synthesis
The solid-phase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin demonstrates a novel approach for the rapid synthesis of quinoxaline derivatives. This method offers advantages in terms of purity and yield, beneficial for pharmaceutical and chemical research (Jeon et al., 2005).
Photosensitization for Polymerization
A quinoxaline derivative has been identified as an effective photosensitizer for diaryliodonium salt photoinitiators, facilitating photoinitiated cationic polymerization. This application is significant for materials science, particularly in the development of polymers using ambient solar irradiation or specific light wavelengths (Bulut et al., 2010).
Safety and Hazards
Direcciones Futuras
Trifluoromethoxy groups are becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . The introduction of trifluoromethoxy groups into arenes and heteroarenes is of paramount importance in organic molecules because of their outstanding electronegativity and high lipophilicity . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .
Propiedades
IUPAC Name |
2,3-dichloro-6-(trifluoromethoxy)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2O/c10-7-8(11)16-6-3-4(17-9(12,13)14)1-2-5(6)15-7/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALGVZBIBGREOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N=C(C(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731517 |
Source


|
| Record name | 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | |
CAS RN |
1253522-03-0 |
Source


|
| Record name | 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


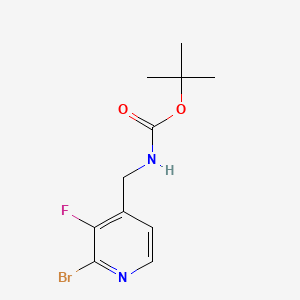
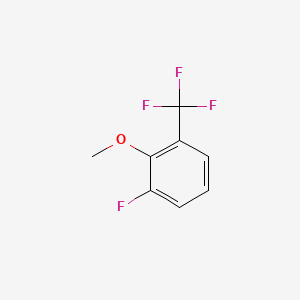
![4-Fluoro-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B567308.png)
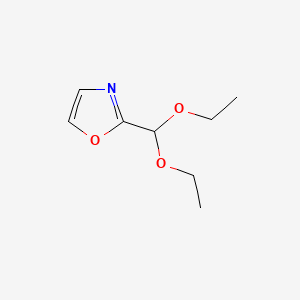

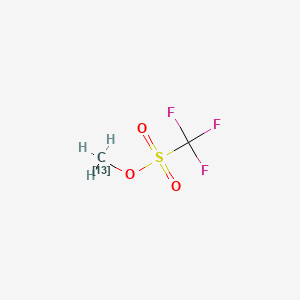
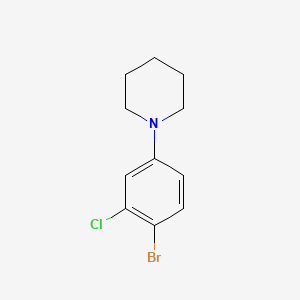
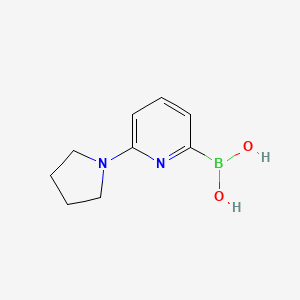

![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate](/img/structure/B567320.png)

![3-Chloro-4'-(dimethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567323.png)
